5-Bromodescyano Citalopram-d4

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

5‑Bromodescyano Citalopram‑d4 is a tetra‑deuterated analogue of 5‑Bromodescyano Citalopram (Citalopram EP Impurity F), a key process‑related impurity and synthetic intermediate in the manufacture of the selective serotonin reuptake inhibitor (SSRI) citalopram. The compound bears a bromine atom at the 5‑position of the phthalane ring and lacks the cyano group present in the parent drug; four deuterium atoms are incorporated in the fluorophenyl ring, raising the molecular weight to 382.3 g mol⁻¹ (C₁₉H₁₇D₄BrFNO).

Molecular Formula C₁₉H₁₇D₄BrFNO
Molecular Weight 382.3
Cat. No. B1161896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromodescyano Citalopram-d4
Synonyms5-Bromo-1-(4-fluorophenyl-d4)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine;  _x000B_1-(4-Fluorophenyl-d4)-1-(3-dimethylaminopropyl)-5-bromophthalane; 
Molecular FormulaC₁₉H₁₇D₄BrFNO
Molecular Weight382.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromodescyano Citalopram-d4: A Deuterated Citalopram Process Impurity and Synthetic Intermediate for Isotopically Labeled Internal Standards


5‑Bromodescyano Citalopram‑d4 is a tetra‑deuterated analogue of 5‑Bromodescyano Citalopram (Citalopram EP Impurity F), a key process‑related impurity and synthetic intermediate in the manufacture of the selective serotonin reuptake inhibitor (SSRI) citalopram . The compound bears a bromine atom at the 5‑position of the phthalane ring and lacks the cyano group present in the parent drug; four deuterium atoms are incorporated in the fluorophenyl ring, raising the molecular weight to 382.3 g mol⁻¹ (C₁₉H₁₇D₄BrFNO) . It is primarily employed as a stable‑isotope‑labeled surrogate for 5‑Bromodescyano Citalopram in mass‑spectrometry‑based assays and as a building block for the synthesis of Citalopram‑d4 Hydrobromide [1].

Why Generic Substitution Fails for 5-Bromodescyano Citalopram-d4: The Deuterium Label Creates Irreproducible Quantification Without a Matched Internal Standard


In analytical chemistry, an unlabeled impurity cannot serve as a true internal standard for its own quantification by liquid chromatography–tandem mass spectrometry (LC‑MS/MS) because it co‑elutes and shares the same multiple reaction monitoring (MRM) transition, making it impossible to distinguish analyte signal from standard signal . The incorporation of four deuterium atoms in 5‑Bromodescyano Citalopram‑d4 produces a mass shift of +4 Da relative to the natural‑abundance analogue, allowing the mass spectrometer to resolve the two species without interference [1]. Consequently, laboratories that substitute the unlabeled compound for the deuterated internal standard will systematically over‑ or under‑estimate impurity levels, compromising method accuracy, linearity, and compliance with regulatory guidelines for ANDA submissions [2].

5-Bromodescyano Citalopram-d4 Procurement Evidence: Quantified Differentiation from Closest Analogs


Mass Shift of +4 Da Enables Chromatographic Resolution of the Deuterated Probe from the Unlabeled Impurity

The molecular weight of 5‑Bromodescyano Citalopram‑d4 is 382.3 g mol⁻¹ (C₁₉H₁₇D₄BrFNO), whereas the unlabeled 5‑Bromodescyano Citalopram has a molecular weight of 378.28 g mol⁻¹ (C₁₉H₂₁BrFNO) . This +4.02 Da difference, arising from the replacement of four aromatic hydrogen atoms with deuterium, provides a distinct precursor‑ion window in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allowing the deuterated analogue to function as a co‑eluting internal standard that is mass‑resolved from the analyte .

Stable Isotope Labeling LC-MS/MS Quantification Internal Standard

Procurement Cost per Milligram Is 5‑Fold Higher for the Deuterated Form, Reflecting Isotopic Synthesis Complexity

On a per‑milligram basis, 5‑Bromodescyano Citalopram‑d4 is substantially more expensive than its unlabeled counterpart. Coompo Research Chemicals lists the unlabeled 5‑Bromodescyano Citalopram at $140 for 10 mg ($14.00/mg) and the deuterated version at $175 for 2.5 mg ($70.00/mg) [1][2]. This 5‑fold cost premium is consistent across suppliers and reflects the additional synthetic steps required to introduce four deuterium atoms with high isotopic enrichment.

Procurement Economics Isotopic Synthesis Cost of Goods

Deuterated Intermediate Enables Synthesis of Citalopram-d4 Hydrobromide for Pharmacokinetic Studies

5‑Bromodescyano Citalopram‑d4 is a direct precursor for Citalopram‑d4 Hydrobromide, the tetra‑deuterated form of the active pharmaceutical ingredient [1]. This synthetic route is analogous to the cyanation of the unlabeled 5‑bromo derivative to yield citalopram, as described in US Patent 20020087012 [2]. The resulting Citalopram‑d4 is used as an internal standard for the quantification of citalopram in biological matrices by GC‑ or LC‑MS, with a certified purity of ≥99% deuterated forms (d₁–d₄) .

Deuterated Drug Synthesis Pharmacokinetic Tracer Metabolic Profiling

Storage Condition Stringency: Deuterated Form Requires –20 °C, Whereas Unlabeled Form Tolerates 2–8 °C

Vendor specifications indicate that 5‑Bromodescyano Citalopram‑d4 must be stored at –20 °C for long‑term stability, while the unlabeled analogue is typically stored at 2–8 °C [1]. The more stringent cold‑chain requirement for the deuterated compound may reflect enhanced susceptibility to proton‑deuterium exchange or thermal degradation of the deuterated fluorophenyl ring.

Stability Storage Cold Chain

Optimal Application Scenarios for 5-Bromodescyano Citalopram-d4 Based on Quantitative Differentiation Evidence


LC‑MS/MS Impurity Quantification in Citalopram Drug Substance for ANDA Submissions

When developing a stability‑indicating HPLC or LC‑MS/MS method for citalopram active pharmaceutical ingredient (API), regulatory guidelines require selective quantification of process impurities such as Citalopram EP Impurity F. 5‑Bromodescyano Citalopram‑d4 provides a +4 Da mass shift relative to the unlabeled impurity, enabling its use as an ideal co‑eluting internal standard that is fully resolved in the mass analyzer . This ensures method accuracy and precision meeting ICH Q2(R1) requirements, which is critical for Abbreviated New Drug Applications (ANDAs).

Synthesis of Citalopram-d4 Hydrobromide for Pharmacokinetic and Metabolic Studies

The compound serves as a direct intermediate in the cyanation reaction to produce Citalopram‑d4 Hydrobromide, the deuterated analogue of the SSRI drug [1]. This labeled API is subsequently used as an internal standard for the quantification of citalopram in plasma, urine, or tissue homogenates by LC‑MS/MS, supporting preclinical and clinical pharmacokinetic studies where stable‑isotope‑labeled tracers are mandated to correct for matrix effects and ionization variability.

Benchmarking Isotopic Purity and Economic Procurement Planning

Given the 5‑fold cost premium of the deuterated form ($70.00/mg vs $14.00/mg for the unlabeled analogue) [2], budget‑conscious laboratories may use the unlabeled compound for routine chromatographic method development and reserve the deuterated compound exclusively for quantitative assays that require a matched internal standard. This tiered procurement strategy minimizes expenditure while maintaining regulatory compliance.

Cold‑Chain Logistics Planning for Reference Standard Inventory

Because the deuterated compound mandates –20 °C storage versus 2–8 °C for the unlabeled form, facilities must allocate ultra‑low‑temperature freezer space for long‑term storage . This logistical consideration should be factored into procurement timelines, particularly for laboratories in regions with unreliable cold‑chain infrastructure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromodescyano Citalopram-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.